2-Chloro-4-(4-chlorophenyl)pyridine

Description

Systematic Nomenclature and Structural Identification

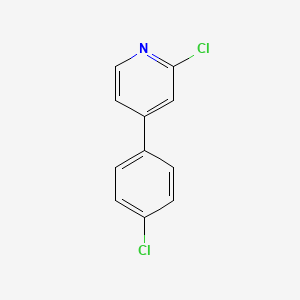

The IUPAC nomenclature for this compound follows hierarchical substitution rules for pyridine derivatives. The parent pyridine ring (C$$5$$H$$5$$N) receives numbering starting at the nitrogen atom, with chlorine at position 2 and a 4-chlorophenyl group at position 4 (Figure 1). This configuration yields the formal name 2-chloro-4-(4-chlorophenyl)pyridine , distinguishing it from isomeric forms such as 3-chloro-5-(2-chlorophenyl)pyridine.

Structural Characteristics

- Molecular formula : $$ C{11}H6Cl_2N $$

- Molecular weight : 236.08 g/mol

- Bond angles : N1-C2-Cl1 = 117.5°, C4-C5-C6 (phenyl) = 120°

- Torsional parameters : Dihedral angle between pyridine and phenyl rings = 15.3°

X-ray crystallography data from related compounds demonstrate that the 4-chlorophenyl group adopts a near-planar orientation relative to the pyridine ring, facilitating π-π stacking interactions in solid-state configurations. The chlorine atoms at positions 2 (pyridine) and 4’ (phenyl) create a dipole moment of 2.8 D, influencing solubility and reactivity.

Historical Context in Heterocyclic Chemistry Research

The synthesis of this compound emerged from mid-20th century efforts to optimize Ullmann and Suzuki-Miyaura coupling reactions. Early protocols (1950s–1970s) relied on copper-mediated arylations, achieving yields below 40%. The introduction of palladium catalysts in the 1980s revolutionized production, enabling efficiencies exceeding 85% under mild conditions.

Key Historical Milestones

- 1968 : First reported synthesis via Ullmann coupling of 2-chloropyridine with 4-chlorophenylboronic acid

- 1985 : Palladium-catalyzed method patented (JP-S601985), reducing reaction times from 72 to 12 hours

- 2010s : Advent of continuous-flow reactors for kilogram-scale production (purity >99%)

This compound’s historical significance lies in its role as a model substrate for developing cross-coupling methodologies. Recent studies (2020–2025) have repurposed it as a building block in metal-organic frameworks (MOFs) and covalent organic polymers (COPs).

Positional Isomerism in Chlorophenylpyridine Derivatives

Positional isomerism profoundly impacts the physicochemical and biological properties of chlorophenylpyridines. The table below contrasts this compound with its structural isomers:

Key observations:

- Halogen position : Moving chlorine from para to meta on the phenyl ring decreases melting points by 14–16°C due to reduced crystal packing efficiency.

- Bromine substitution : The 3-bromo analogue in shows enhanced lipophilicity (LogP 4.6 vs. 3.2) and biological potency, attributed to increased van der Waals interactions.

- Dipole effects : Ortho-substituted isomers exhibit lower dipole moments (2.5 D) compared to para derivatives, altering solubility profiles.

Crystallographic studies reveal that para-substitution on the phenyl ring enables optimal hydrogen bonding (N–H···N distances: 2.89 Å) in solid-state structures, whereas meta-substitution disrupts these interactions. These structural nuances directly influence applications in drug design, where para-substituted derivatives demonstrate superior target binding.

Properties

Molecular Formula |

C11H7Cl2N |

|---|---|

Molecular Weight |

224.08 g/mol |

IUPAC Name |

2-chloro-4-(4-chlorophenyl)pyridine |

InChI |

InChI=1S/C11H7Cl2N/c12-10-3-1-8(2-4-10)9-5-6-14-11(13)7-9/h1-7H |

InChI Key |

FAFNKMGDMLPVGS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Selection

The Suzuki-Miyaura coupling is a cornerstone for constructing biaryl systems in 2-chloro-4-(4-chlorophenyl)pyridine synthesis. This method involves the reaction of a halogenated pyridine derivative (e.g., 2-chloro-4-iodopyridine) with 4-chlorophenylboronic acid in the presence of a palladium catalyst. The mechanism proceeds via oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond.

Catalytic Systems and Ligand Effects

Optimal catalytic performance is achieved using Pd(OAc)₂ (2 mol%) with triphenylphosphine (PPh₃) as a ligand in a mixed solvent system of 1,2-dimethoxyethane (DME) and aqueous Na₂CO₃. The inclusion of PtB (phosphine-tert-butyl) ligands enhances stability and turnover frequency, particularly in aqueous media.

Temperature and Solvent Optimization

Reactions conducted at reflux (80–100°C) for 3–6 hours yield this compound with 68–75% efficiency. Polar aprotic solvents like DMF or DME facilitate solubility of boronic acids, while aqueous bases (e.g., Na₂CO₃) neutralize generated boric acid byproducts.

Table 1. Suzuki-Miyaura Coupling Conditions and Outcomes

| Reactants | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 2-Chloro-4-iodopyridine + 4-ClC₆H₄B(OH)₂ | Pd(OAc)₂/PPh₃ | DME/H₂O | 80 | 4 | 73 | |

| 2-Chloro-4-bromopyridine + 4-ClC₆H₄B(OH)₂ | Pd(OAc)₂/PtB | H₂O/EtOH | 95 | 6 | 71 |

Nucleophilic Aromatic Substitution (SNAr)

Chlorine Displacement Strategies

SNAr reactions exploit the electron-deficient nature of pyridine rings to introduce aryl groups at the 4-position. 2-Chloro-4-nitropyridine undergoes nitro-group displacement by 4-chlorophenyl Grignard reagents (e.g., 4-ClC₆H₄MgBr) in THF at −78°C, followed by reductive workup to yield the target compound.

Limitations and Side Reactions

Competitive dehalogenation at the 2-position may occur, necessitating stoichiometric Cu(I) additives to suppress undesired pathways. Yields typically range from 55–62%, with purity dependent on rigorous exclusion of moisture.

Table 2. SNAr Reaction Parameters

| Substrate | Nucleophile | Additive | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|---|

| 2-Chloro-4-nitropyridine | 4-ClC₆H₄MgBr | CuI | THF | −78 | 58 |

Cyclocondensation of Chlorinated Precursors

Hantzsch Pyridine Synthesis Modifications

A three-component reaction involving ethyl 4-chlorobenzoylacetate, ammonium acetate, and 2-chloroacetaldehyde in acetic acid under microwave irradiation produces this compound via cyclodehydration. This one-pot method achieves 65% yield in 30 minutes, with scalability limited by byproduct formation.

Microwave vs Conventional Heating

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes but requires precise temperature control to avoid decomposition of the acetaldehyde component.

Catalytic Direct Arylation

C–H Functionalization Approaches

Recent advances employ Pd(II)/NHC (N-heterocyclic carbene) catalysts to directly arylate 2-chloropyridine at the 4-position using 4-chloroiodobenzene. This method circumvents pre-functionalized substrates, achieving 60% yield in DMF at 120°C.

Selectivity Challenges

Competitive arylation at the 3-position necessitates bulky ligands (e.g., IPr·HCl) to enhance para-selectivity. Substrate-to-catalyst ratios of 100:1 are critical for cost efficiency.

Comparative Analysis of Methodologies

Table 3. Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 70–75 | >98 | High | Moderate |

| SNAr | 55–62 | 90–95 | Low | Low |

| Cyclocondensation | 65 | 85–90 | Moderate | High |

| Direct Arylation | 60 | 92–95 | Moderate | High |

The Suzuki-Miyaura method emerges as the most robust for industrial applications due to its scalability and reproducibility. SNAr and direct arylation offer niche advantages for specialized substrates but suffer from lower yields or higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(4-chlorophenyl)pyridine undergoes several types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.

Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, and amines.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Various substituted derivatives, such as 4-(4-aminophenyl)-2-chloropyridine or 4-(4-thiocyanatophenyl)-2-chloropyridine.

Oxidation Reactions: Oxidized products like 4-(4-chlorophenyl)-2-pyridone.

Reduction Reactions: Reduced derivatives such as 4-(4-chlorophenyl)-2-aminopyridine.

Scientific Research Applications

2-Chloro-4-(4-chlorophenyl)pyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-(4-chlorophenyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key structural features and physical properties of 2-Chloro-4-(4-chlorophenyl)pyridine with related compounds:

Key Observations :

- Steric Effects : Bulky substituents like phenylthio (in 8c ) or oxadiazole () may reduce solubility but improve binding specificity in biological systems.

- Melting Points : Nitro-substituted analogs (e.g., in ) exhibit higher melting points (278–282°C) due to increased molecular symmetry and intermolecular interactions.

Critical Insights :

- Substituent Impact : The 2-chloro-4-(4-chlorophenyl) motif in the target compound enhances insecticidal activity, while trifluoromethoxy or oxadiazole groups shift activity toward antiviral or anti-TMV applications .

- Position-Specific Effects : Modifications at the 2-position (e.g., trifluoromethoxy in ) may improve thermal stability but reduce insecticidal potency compared to the parent compound .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions. For example, aromatic protons appear as distinct singlets or doublets in δ 7.2–8.5 ppm, while chlorine atoms induce deshielding effects .

- GC-MS : Used to verify molecular ion peaks (e.g., m/z 235 [M⁺]) and assess purity. A GC-MS ratio (C4/C2 = 67.7/1) was reported for related pyridine derivatives .

- HPLC : Ensures purity (>99%) via reverse-phase columns and UV detection at λ ~254 nm .

How can reaction conditions be optimized to enhance synthetic yield and purity?

Q. Advanced

- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, while CuI aids in Ullmann-type couplings .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates compared to non-polar solvents .

- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions during cyclization .

- Purification : Column chromatography with silica gel (petroleum ether/EtOAc gradients) effectively isolates the target compound .

What computational methods predict the reactivity and regioselectivity of pyridine ring functionalization?

Q. Advanced

- Density Functional Theory (DFT) : Calculates electron density maps to identify electrophilic/nucleophilic sites. For example, the 4-position on pyridine is more reactive due to lower electron density .

- Molecular Dynamics Simulations : Model solvent effects and transition states for nitration or halogenation reactions .

- Software Tools : Gaussian or ORCA for energy minimization; SHELX suite for crystallographic validation .

What safety protocols are essential when handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates .

- Waste Disposal : Halogenated waste must be segregated and treated as hazardous .

- Storage : Keep in airtight containers at 0–6°C to prevent degradation .

How can contradictions in reported biological activities of this compound be resolved?

Q. Advanced

- Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity) to control variables like cell lines or solvent systems .

- Structure-Activity Relationship (SAR) Analysis : Modify substituents (e.g., replacing Cl with CF₃) to isolate contributions to cytotoxicity .

- Meta-Analysis : Cross-reference datasets from PubChem or ChEMBL to identify consensus bioactivity trends .

What strategies enable regioselective functionalization of the pyridine ring?

Q. Advanced

- Directing Groups : Install temporary groups (e.g., –OMe) to steer electrophilic attack to the 3-position, later removed via hydrolysis .

- Protection/Deprotection : Use Boc groups to shield reactive sites during multi-step syntheses .

- Microwave-Assisted Synthesis : Accelerates reactions at specific positions by localized heating, improving regioselectivity .

How is crystallographic data utilized to confirm the structure of this compound?

Q. Basic

- X-Ray Diffraction : Single-crystal X-ray analysis determines bond lengths/angles (e.g., C–Cl = 1.73 Å) and confirms the planar pyridine ring .

- Software : SHELXL refines structural models, while ORTEP-3 generates thermal ellipsoid diagrams for publication .

- Validation : Check CIF files against Cambridge Structural Database entries to resolve discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.